molecular formula C10H10N2 B11958281 3-Amino-2-methyl-3-phenyl-acrylonitrile

3-Amino-2-methyl-3-phenyl-acrylonitrile

Cat. No.: B11958281
M. Wt: 158.20 g/mol
InChI Key: YSYGWWPQIGAWSV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acrylonitrile (B1666552) Chemistry

The journey of acrylonitrile chemistry began with its first synthesis in the late 19th century. However, its commercial significance did not blossom until the 1930s with the advent of synthetic polymers. The development of the Sohio process in the 1950s, a catalytic ammoxidation of propylene, revolutionized acrylonitrile production, making it a readily available and cost-effective monomer. nih.govlucintel.com This breakthrough paved the way for the widespread use of acrylonitrile in the manufacturing of plastics, acrylic fibers, and synthetic rubber. lucintel.commarketresearchfuture.com The evolution of acrylonitrile chemistry has since progressed from the production of the bulk monomer to the synthesis and investigation of a vast array of substituted acrylonitriles, each with unique properties and potential applications. nih.gov

Significance of Substituted Acrylonitriles in Modern Organic Synthesis and Medicinal Chemistry

Substituted acrylonitriles have emerged as crucial building blocks in modern organic synthesis and are recognized as a "fascinating scaffold" in medicinal chemistry. nih.gov The nitrile group and the carbon-carbon double bond offer versatile reactivity for constructing complex molecules and heterocyclic systems. nih.govnih.govrsc.org In medicinal chemistry, the acrylonitrile moiety is present in several marketed drugs, highlighting its importance in drug design and development. nih.gov Research has demonstrated that substituted acrylonitriles possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov For instance, certain indole-acrylonitrile derivatives have been investigated as potential antitumor and antimicrobial agents, while other amino alcohol acrylonitriles have shown promise as broad-spectrum and tumor-selective cytotoxic agents. nih.govnih.gov The ability to readily introduce various substituents onto the acrylonitrile framework allows for the fine-tuning of their biological and chemical properties.

Current Research Landscape and Emerging Trends Pertaining to 3-Amino-2-methyl-3-phenyl-acrylonitrile and its Analogues

While specific research focused solely on this compound appears limited, the broader landscape of substituted acrylonitriles is vibrant and expanding. Current trends indicate a strong focus on the synthesis of novel acrylonitrile derivatives with tailored functionalities for applications in materials science and medicine. lucintel.commarketresearchfuture.comnih.gov

One emerging trend is the development of functionalized acrylonitriles with aggregation-induced emission (AIE) properties for applications in bioimaging. nih.gov These molecules are designed to be non-emissive in solution but become highly fluorescent upon aggregation, making them excellent candidates for cell and tissue imaging. nih.gov

In the realm of medicinal chemistry, research continues to explore the potential of substituted acrylonitriles as therapeutic agents. Studies on various analogues, such as those with indole, benzimidazole, or other heterocyclic moieties, aim to discover new compounds with enhanced biological activity and selectivity. nih.govmdpi.com The development of amino alcohol acrylonitriles as potent cytotoxic agents against a broad spectrum of tumor types is another active area of investigation. nih.gov

Furthermore, the condensation reactions of acrylonitriles with other molecules to construct complex heterocyclic structures, such as α-amino-β-cyano cyclohexene (B86901) skeletons, remain a significant area of synthetic research. nih.govrsc.org

Defining Research Gaps and Opportunities for Future Scholarly Inquiry

The limited specific research on this compound itself presents a significant research gap. While its basic chemical properties are documented, its reactivity, potential applications, and biological activity remain largely unexplored. This lack of focused investigation provides a clear opportunity for future scholarly inquiry.

Key areas for future research include:

Systematic Exploration of Reactivity: A thorough investigation of the reactivity of the amino, methyl, and phenyl substituents, as well as the nitrile and alkene functionalities, would provide a deeper understanding of the compound's chemical behavior and its potential as a synthetic intermediate.

Synthesis of Novel Analogues: The synthesis of a library of analogues by modifying the phenyl ring or the amino group could lead to the discovery of new compounds with interesting properties.

Biological Screening: A comprehensive biological screening of this compound and its newly synthesized analogues could uncover potential therapeutic applications, for example, as anticancer, antimicrobial, or anti-inflammatory agents.

Materials Science Applications: Given the trends in functionalized acrylonitriles, exploring the potential of this compound and its derivatives in materials science, such as in the development of AIEgens or novel polymers, could be a fruitful avenue of research.

The existing body of knowledge on substituted acrylonitriles provides a strong foundation for initiating such studies. By leveraging the established synthetic methodologies and biological testing protocols, researchers can begin to unlock the potential of this compound and contribute to the expanding field of acrylonitrile chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-amino-2-methyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C10H10N2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6H,12H2,1H3

InChI Key

YSYGWWPQIGAWSV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)N)C#N

Origin of Product

United States

Mechanistic Studies of Reactivity and Transformations of 3 Amino 2 Methyl 3 Phenyl Acrylonitrile Analogues

Nucleophilic and Electrophilic Additions to the Acrylonitrile (B1666552) Moiety

The polarized nature of the acrylonitrile moiety makes it susceptible to both nucleophilic and electrophilic attacks, leading to a diverse range of products.

The Michael-type hydroamination of acrylonitrile and its substituted derivatives is a key reaction for the formation of β-aminonitriles. Mechanistic studies, particularly with nickel(II) complexes as catalysts, suggest that the reaction likely proceeds through an outer-sphere nucleophilic attack. nih.gov In this proposed mechanism, the acrylonitrile substrate coordinates to the cationic metal center, which enhances its electrophilicity. An amine then attacks the β-carbon of the activated alkene in a nucleophilic fashion. nih.gov

The catalytic activity in these hydroamination reactions is influenced by the electronic properties of the catalyst and the nature of the amine and acrylonitrile derivative. nih.gov For instance, studies using cationic acetonitrile (B52724) adducts with varying electron-donating or electron-withdrawing substituents on the ligand have been conducted to probe the correlation between the electrophilicity of the Ni(II) center and its ability to activate the substrate for nucleophilic attack. nih.gov Ligand exchange studies have further supported the proposed mechanism by establishing the relative binding affinities of the components in the reaction mixture, indicating that cationic nitrile adducts are the resting state in the catalytic cycle. nih.gov

Table 1: Investigated Components in Ni(II)-Promoted Hydroamination Studies

ComponentRole in ReactionInvestigated Aspect
[(R-POCOP)Ni(NCCH3)][OSO2CF3]Catalyst PrecursorEffect of electron-donating/withdrawing 'R' group on catalytic activity nih.gov
Primary AminesNucleophileReactivity with various acrylonitrile derivatives nih.gov
Crotonitrile, Methacrylonitrile, CinnamonitrileSubstratesComparison of reactivity in hydroamination nih.gov
Acrylonitrile and Cinnamonitrile AdductsCatalytic IntermediatesModels for mechanistic studies nih.gov
Ammonia (B1221849) AdductsStructural ComparatorsComparison with nitrile adducts nih.gov

This table is generated based on the data available in the text.

Radical additions to the double bond of acrylonitrile and its derivatives provide another important pathway for functionalization. These reactions typically involve the generation of a radical species that adds to the β-carbon of the acrylonitrile, followed by a subsequent reaction to yield the final product. The nitrile group can stabilize the resulting radical intermediate.

One example involves a three-component radical cascade reaction using aromatic disulfides, alkynes, and isonitriles under photolytic conditions to produce β-arylthio-substituted acrylonitriles. cmu.eduacs.org The proposed mechanism entails the addition of a sulfanyl (B85325) radical to an alkyne, forming a vinyl radical. This vinyl radical then attacks the isonitrile. cmu.eduacs.org The stereochemistry of the resulting alkene is influenced by transition-state interactions and potential isomerization of the final imidoyl radical. cmu.eduacs.org

The efficiency of radical addition can be influenced by steric and electronic factors. For instance, in the addition of ethyl radicals to monomethyl acrylonitriles, the position of the methyl group (methacrylonitrile vs. crotononitrile) affects the pre-exponential factor of the reaction rate. cdnsciencepub.com The electron-donating methyl group can also partially offset the electrostatic influence of the nitrile group, leading to an increase in the activation energy for the addition. cdnsciencepub.com

Cyanoethylation is a specific type of Michael addition where a nucleophile adds to acrylonitrile, resulting in the introduction of a cyanoethyl group (-CH₂CH₂CN). wikipedia.orgigtpan.com This reaction is typically base-catalyzed and can be performed with a wide range of protic nucleophiles, including alcohols, thiols, and amines. wikipedia.org The β-carbon of acrylonitrile acts as the electrophilic center. wikipedia.org

This reaction is widely used in organic synthesis to modify various molecules. igtpan.com For example, it is employed in the preparation of commercial chemicals and for the modification of natural polymers like cellulose. igtpan.com The nitrile group in the resulting product can be further transformed into other functional groups such as carboxylic acids, amides, or amines. igtpan.com An alternative to the direct addition to acrylonitrile is the alkylation of a substrate with 3-chloropropionitrile. wikipedia.org

Cyanoethylation can also be a transient process, as observed in the deprotection of chemically synthesized DNA where the cyanoethyl protecting group is eliminated as acrylonitrile. glenresearch.com This acrylonitrile can then react with nucleophiles present in the mixture. glenresearch.com

Cyclization Reactions Involving Acrylonitrile Derivatives

The dual functionality of the acrylonitrile moiety, possessing both a double bond and a nitrile group, makes it a valuable component in cyclization reactions for the synthesis of various cyclic and heterocyclic systems.

Acrylonitrile derivatives can undergo intramolecular cyclizations to form a variety of heterocyclic compounds. One such example involves the intramolecular conjugate addition of in situ-generated nitrosoalkenes. nih.gov In this process, a stabilized carbanion or a heteroatom nucleophile within the same molecule can attack the Michael acceptor, leading to the formation of bridged ring systems. nih.gov For instance, a sulfonamide anion has been shown to be an effective nucleophile in this type of reaction, resulting in the formation of a 6-azabicyclo[3.2.1]octane. nih.gov

Acrylonitrile and its derivatives are excellent dienophiles in Diels-Alder reactions, a type of pericyclic reaction that forms a six-membered ring. wikipedia.org This [4+2] cycloaddition occurs between a conjugated diene and an alkene (the dienophile). wikipedia.org The electron-withdrawing nature of the nitrile group in acrylonitrile makes it a good dienophile for reactions with electron-rich dienes (normal-demand Diels-Alder). wikipedia.org

The mechanism of the Diels-Alder reaction is generally considered to be concerted. wikipedia.orgnih.gov However, a stepwise mechanism involving a diradical intermediate is a possible alternative, and in some cases, can compete with the concerted pathway, potentially leading to polymerization. nih.gov The energy difference between the concerted and stepwise pathways can be small and is influenced by the substituents on both the diene and the dienophile. nih.govnih.gov For example, computational studies on the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile show the concerted pathway is only slightly favored over the diradical pathway, which aligns with experimental observations of both cycloadduct and copolymer formation. nih.gov

Lewis acids can be used to catalyze Diels-Alder reactions involving acrylonitrile. researchgate.net They are believed to accelerate the reaction by binding to the nitrile group, which polarizes the dienophile and reduces the steric repulsion between the diene and dienophile. wikipedia.org This can lead to higher yields and improved stereoselectivity. researchgate.net The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles can often be predicted by considering the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). chemtube3d.com

Functional Group Interconversions on 3-Amino-2-methyl-3-phenyl-acrylonitrile Scaffolds

The enaminonitrile core of this compound provides multiple sites for chemical modification, allowing for a diverse array of functional group interconversions. These transformations are fundamental for the synthesis of novel organic molecules with potential applications in various fields of chemistry.

Oxidation and Reduction Chemistry of the Amino and Nitrile Groups

While specific studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the reactivity of the amino and nitrile functionalities can be inferred from the general behavior of related compounds.

The primary amino group in the molecule is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of nitroso, nitro, or even azo compounds. However, the presence of other reactive sites, such as the electron-rich double bond, could lead to competitive side reactions.

The reduction of the functional groups presents several possibilities. Catalytic hydrogenation or the use of hydride reagents could potentially reduce the nitrile group to a primary amine or the carbon-carbon double bond. The specific outcome would be highly dependent on the catalyst and reaction parameters chosen. For instance, selective reduction of the nitrile group in the presence of a double bond is a known challenge in organic synthesis, often requiring carefully selected catalytic systems.

Table 1: Potential Oxidation and Reduction Products of this compound

Starting MaterialReagent/ConditionPotential Product(s)Functional Group Transformed
This compoundMild Oxidizing Agent (e.g., H₂O₂)3-Nitroso-2-methyl-3-phenyl-acrylonitrileAmino Group
This compoundStrong Oxidizing Agent (e.g., m-CPBA)3-Nitro-2-methyl-3-phenyl-acrylonitrileAmino Group
This compoundCatalytic Hydrogenation (e.g., H₂/Pd-C)3-Amino-2-methyl-3-phenyl-propanenitrileC=C Double Bond
This compoundHydride Reagent (e.g., LiAlH₄)3-Amino-2-methyl-3-phenyl-propylamineNitrile Group and C=C Double Bond

Note: This table represents potential transformations based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Hydrolysis and Hydration Reactions of the Nitrile Moiety

The nitrile group of this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. The electron-donating effect of the amino group and the phenyl ring can influence the reactivity of the nitrile group.

Under acidic conditions, the reaction would likely proceed through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide would then lead to the corresponding carboxylic acid. Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon.

Enzymatic hydration of nitriles to amides using nitrile hydratases offers a green and highly selective alternative to chemical methods. researchgate.net These enzymes operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity, which would be particularly advantageous for complex molecules like this compound. researchgate.net

Halogenation and Other Electrophilic Transformations

The electron-rich nature of the enamine system in this compound makes it susceptible to attack by electrophiles. Halogenation, for instance, could potentially occur at the α-carbon to the nitrile group or on the phenyl ring. The regioselectivity of such a reaction would be influenced by both steric and electronic factors. The introduction of halogen atoms can significantly alter the physicochemical and biological properties of organic molecules. nih.gov

Other electrophilic additions to the double bond are also conceivable. For example, reactions with electrophilic sulfur or selenium reagents could lead to the formation of functionalized heterocyclic systems. The specific course of these reactions would depend on the nature of the electrophile and the reaction conditions employed.

Table 2: Potential Products of Electrophilic Reactions

Starting MaterialElectrophilePotential Product
This compoundBr₂3-Amino-2-bromo-2-methyl-3-phenyl-acrylonitrile
This compoundN-Bromosuccinimide (NBS)3-Amino-2-bromo-2-methyl-3-phenyl-acrylonitrile
This compoundPhSeCl3-Amino-2-methyl-3-phenyl-2-(phenylselanyl)acrylonitrile

Note: The products listed are hypothetical and based on the expected reactivity of enaminonitriles.

Stereoselective Transformations of Acrylonitrile Derivatives

Stereoselective transformations of acrylonitrile derivatives are of significant interest for the synthesis of chiral building blocks. nih.govelsevierpure.com While specific studies on the stereoselective reactions of this compound are scarce, the principles of asymmetric synthesis can be applied to this scaffold.

For instance, the reduction of the C=C double bond or the C=N bond (if the amino group is converted to an imine) could be achieved with high stereoselectivity using chiral catalysts or reagents. Asymmetric hydrogenation using chiral transition metal complexes is a powerful tool for establishing stereocenters. Similarly, the addition of nucleophiles to the double bond could be rendered stereoselective by employing chiral auxiliaries or catalysts.

The development of stereoselective methods for the synthesis of derivatives of this compound would open up avenues for the creation of enantiomerically pure compounds with defined three-dimensional structures, which is crucial for applications in medicinal chemistry and material science.

Comprehensive Spectroscopic and X Ray Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-amino-2-methyl-3-phenyl-acrylonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are essential for unambiguous assignment of its constitution and stereochemistry.

The systematic name for this compound is (2E)-3-amino-2-methyl-3-phenyl-2-propenenitrile. guidechem.com The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the amino group, and the phenyl ring. The chemical shift of the methyl protons would appear in the aliphatic region, while the aromatic protons of the phenyl group would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the amino group are expected to show a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the methyl carbon, the carbons of the phenyl ring, the olefinic carbons of the acrylonitrile (B1666552) backbone, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is characteristically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃) ~2.0 ~15-20
Phenyl (C₆H₅) ~7.2-7.6 ~125-140
Amino (NH₂) Variable (broad) -
Olefinic C2 - ~90-100
Olefinic C3 - ~150-160

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The stretching vibration of the nitrile (C≡N) group would be observed as a sharp, intense band around 2220-2260 cm⁻¹. The C=C stretching of the alkene would be present in the 1620-1680 cm⁻¹ region. Additionally, the characteristic absorptions for the aromatic C-H and C=C stretching of the phenyl group would be seen in their respective typical regions.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3300-3500
Nitrile (C≡N) Stretch 2220-2260
Alkene (C=C) Stretch 1620-1680
Aromatic (C-H) Stretch 3000-3100

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀N₂), the expected monoisotopic mass is approximately 158.0844 g/mol . guidechem.com HRMS would confirm this accurate mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of a methyl group, the nitrile group, or cleavage of the bond between the phenyl group and the acrylonitrile moiety. Analysis of these fragments helps to piece together the molecular structure.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Crucially, it would unambiguously establish the stereochemistry at the double bond as either E or Z. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amino group, would also be revealed. As of now, no public crystal structure data is available for this specific compound.

Other Spectroscopic Techniques for Elucidating Electronic and Structural Features

Other spectroscopic techniques could provide further insights into the electronic properties of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the conjugated π-system of the molecule, with expected absorption maxima related to the electronic transitions within the phenylacrylonitrile chromophore.

Computational and Theoretical Investigations of 3 Amino 2 Methyl 3 Phenyl Acrylonitrile and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure and energetics of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. und.edu These calculations can elucidate fundamental properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's stability and reactivity.

For molecules with "push-pull" characteristics, like 3-Amino-2-methyl-3-phenyl-acrylonitrile, which contains both electron-donating (amino) and electron-withdrawing (nitrile) groups, DFT is particularly effective. These opposing electronic features can lead to significant charge separation and a reduced rotational barrier around the central C=C bond. researchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEgap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. The electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. growingscience.com

Table 1: Representative Electronic Properties Calculable by DFT This table is illustrative, showing typical parameters obtained from DFT calculations for a molecule analogous to the subject compound.

Parameter Description Typical Application
Total Energy The total electronic energy of the molecule in a specific conformation. Used to compare the relative stability of different isomers or conformers.
EHOMO Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Correlates with chemical reactivity and stability. nih.gov
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions. researchgate.net

| Mulliken Charges | Partial charges assigned to individual atoms. | Helps identify reactive sites within the molecule. |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The process involves locating the TS structure and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate. Computational studies on tautomerization, for example, have successfully used DFT to calculate the barrier heights for proton transfer between keto and enol forms, revealing the kinetic feasibility of such processes. nih.gov By mapping the entire reaction pathway, researchers can predict the most likely mechanism and understand the factors that control reaction outcomes.

Molecules can exist as different isomers or conformers, and computational methods can predict their relative stabilities. For this compound, this includes E/Z isomerism around the C=C double bond and various conformations arising from rotation around single bonds (e.g., the C-phenyl bond).

DFT calculations can determine the total energy of each possible isomer and conformer. The structure with the lowest energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. nih.gov Studies on similar flexible molecules, such as amino alcohols, have shown that intramolecular hydrogen bonds (e.g., between a hydroxyl and amino group) and the minimization of steric hindrance are the primary forces governing conformational preferences. frontiersin.org By analyzing the optimized geometries and relative energies, a detailed picture of the molecule's preferred shape can be constructed.

Table 2: Hypothetical Relative Energies of Isomers for this compound This table illustrates how computational results would be presented to compare isomeric stability. Energies are relative to the most stable isomer.

Isomer/Conformer Description Relative Energy (kcal/mol) Key Stabilizing/Destabilizing Factors
(Z)-isomer Amino and Phenyl groups are cis. 0.00 Potentially stabilized by intramolecular interactions; less steric clash between methyl and phenyl.
(E)-isomer Amino and Phenyl groups are trans. 1.5 - 3.0 Potential for increased steric hindrance between the methyl and phenyl groups.
Conformer 1 (Z) Phenyl ring twisted 30° from alkene plane. 0.00 Optimal balance between conjugation and steric effects.

| Conformer 2 (Z) | Phenyl ring coplanar with alkene. | 0.5 - 1.0 | Maximizes π-conjugation but may increase steric strain. |

Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful tool for structure verification when compared with experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT.

These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts can be compared to experimental values to confirm the proposed structure, assign specific signals to specific atoms, and distinguish between different isomers. nih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or dynamic processes not captured in the gas-phase calculation. ucl.ac.uk

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions (e.g., protein-ligand docking)

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are used to investigate how a small molecule like this compound might interact with a biological macromolecule, such as a protein receptor.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in the protein's binding site and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. plos.org Successful docking studies on related acrylonitrile (B1666552) derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that stabilize the ligand-protein complex. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the system over time, providing insights into the stability and dynamics of the protein-ligand complex. nih.gov A stable complex in an MD simulation, characterized by low root-mean-square deviation (RMSD), lends confidence to the predicted binding mode. plos.org

Table 3: Illustrative Molecular Docking Results for an Acrylonitrile Derivative This data is representative of findings from docking studies on analogous compounds against a protein target.

Parameter Value/Description Significance
Binding Affinity (Docking Score) -7.5 kcal/mol Predicts a strong binding interaction with the target protein.
Key Interacting Residues Tyr202, Leu255, Met259 Identifies the specific amino acids in the binding pocket that form contacts with the ligand. mdpi.commdpi.com
Types of Interactions Hydrogen bond with Tyr202; Hydrophobic interactions with Leu255 and Met259. Describes the nature of the forces holding the ligand in place. mdpi.commdpi.com

| RMSD (from MD Simulation) | 1.8 Å over 100 ns | Indicates that the ligand remains stably bound in the predicted pose throughout the simulation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Instead of focusing on a single molecule, QSAR analysis requires a dataset of structurally related compounds with experimentally measured activities.

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govmdpi.com

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds and provide mechanistic insights by highlighting the structural features that are most critical for activity. nih.gov For instance, a QSAR study on 2-phenylacrylonitriles revealed the importance of specific structural features for their cytotoxic activity. nih.gov

Table 4: Example of Descriptors in a QSAR Model for a Series of Phenylacrylonitriles This table is a hypothetical representation of a QSAR model, based on published studies.

Descriptor Type Correlation with Activity Interpretation
LogP Hydrophobicity Positive Increased lipophilicity may enhance cell membrane permeability.
Dipole Moment Electronic Negative Higher polarity might be unfavorable for crossing nonpolar barriers.
Molecular Weight Steric/Size Positive Larger molecules might have more points of contact with the target.

| Number of H-bond Donors | Electronic/Topological| Positive | Indicates that hydrogen bonding is important for the ligand-receptor interaction. |

Mechanistic Elucidation of Biological Activities of 3 Amino 2 Methyl 3 Phenyl Acrylonitrile Derivatives

Enzyme Inhibition Mechanisms of Acrylonitrile (B1666552) Analogues

The acrylonitrile scaffold serves as a versatile template for the design of enzyme inhibitors. The presence of the amino, methyl, phenyl, and nitrile groups allows for a multitude of interactions with enzyme active sites and allosteric pockets. The following subsections explore the specific inhibitory pathways of acrylonitrile derivatives against several key enzymes.

Protein Phosphatase Methylesterase-1 (PME-1) is a serine hydrolase that plays a crucial role in regulating the methylesterification state of Protein Phosphatase 2A (PP2A), an enzyme implicated in cancer and Alzheimer's disease. nih.gov A distinct class of sulfonyl acrylonitrile inhibitors has been identified as potent and selective covalent inhibitors of PME-1. nih.govebi.ac.uk

The inhibitory mechanism of these sulfonyl acrylonitrile derivatives involves the selective inactivation of PME-1. ebi.ac.uk The sulfonyl acrylonitrile core is the key pharmacophore responsible for this inhibition. nih.gov Structural modifications have shown that both the olefin and the nitrile groups are essential for the inhibitory activity, as the reduction of either group leads to inactive compounds. nih.gov An optimized sulfonyl acrylonitrile compound, designated as NIH Probe ML136, has demonstrated over 100-fold selectivity for PME-1 compared to other serine hydrolases in human cells. nih.gov This compound effectively reduces the levels of demethylated PP2A, and in cells with high PME-1 activity, it also increases the levels of methylated PP2A. nih.gov The covalent nature of the inhibition provides a durable and specific means of modulating PME-1 activity, offering a valuable pharmacological tool for studying the role of PP2A methylation. nih.govebi.ac.uk

It is noteworthy that while these inhibitors are based on a sulfonyl acrylonitrile scaffold, the findings highlight the potential of the acrylonitrile chemotype to be developed into useful inhibitors for other members of the large serine hydrolase enzyme class. ebi.ac.uk

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. wikipedia.org Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govgoogle.com Acrylonitrile derivatives, particularly those incorporating phenyl and amino groups, can interact with AChE through various binding modes.

The active site of AChE is located at the bottom of a deep and narrow gorge and contains two main sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). acs.org Many inhibitors exert their effect by binding to one or both of these sites. The inhibition can be reversible or irreversible. wikipedia.org

Competitive Inhibition: Inhibitors can bind directly to the CAS, preventing the binding of acetylcholine.

Non-competitive/Mixed Inhibition: Some inhibitors bind to the PAS, inducing conformational changes that allosterically affect the CAS and hinder substrate hydrolysis. nih.gov This dual-site binding is a characteristic of many potent AChE inhibitors. nih.gov

Allosteric Inhibition: Recent studies have identified new allosteric sites on AChE, distinct from the PAS, that can bind inhibitors and modulate enzyme activity noncompetitively. rsc.orgnih.gov The binding of a ligand to such a site can induce a population shift in the conformational ensemble of the catalytic triad (B1167595), leading to the deactivation of the enzyme. rsc.org

Derivatives of 3-amino-2-methyl-3-phenyl-acrylonitrile, with their aromatic phenyl ring and amino group, have the potential to interact with the key amino acid residues in the AChE gorge. For instance, pyridinium (B92312) derivatives have been shown to be potent, time-dependent inhibitors of AChE. nih.gov Similarly, 2-phenoxy-indan-1-one derivatives with alkylamine side chains exhibit nanomolar inhibitory activity against AChE. nih.gov

Compound TypeInhibition TypeKey InteractionsReference
Pyridinium DerivativesTime-dependent, irreversibleCovalent modification of the active site nih.gov
2-Phenoxy-indan-1-one DerivativesCompetitive/MixedBinding to CAS and/or PAS nih.gov
ChlorpropamideNon-competitiveBinding to a novel allosteric site, inducing conformational changes in the catalytic triad rsc.org
Trigonella foenum graecum extractCompetitiveInteraction with the active site nih.gov

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors a target for therapeutic development. mdpi.com Acrylonitrile derivatives can inhibit urease through several pathways, primarily by interacting with the enzyme's complex active site.

The active site of urease contains a bi-nickel center, and its function is regulated by a mobile "flap" of amino acid residues that controls access to the catalytic site. nih.gov Inhibition mechanisms can be broadly categorized as:

Active Site Directed (Competitive) Inhibition: Inhibitors that are structural analogs of urea can compete for binding at the active site. researchgate.net Compounds containing urea or thiourea (B124793) fragments are classic examples. nih.gov

Mechanism-Based Inhibition: These inhibitors target key components of the catalytic mechanism.

Nickel Chelation: Compounds with functional groups capable of chelating the nickel ions can inactivate the enzyme. Many inhibitors interact with the bi-nickel center through electronegative atoms like oxygen, nitrogen, and sulfur. nih.gov

Interaction with the Mobile Flap: Some inhibitors bind to residues on the mobile flap, such as cysteine, preventing the conformational changes necessary for catalysis. nih.gov This can occur through interactions like S-H...π bonds with aromatic fragments of the inhibitor. nih.gov

Allosteric Inhibition: Some compounds may bind to sites other than the active center, inducing conformational changes that inactivate the enzyme. nih.gov

Inhibitor ClassInhibition MechanismKey Interactions/FeaturesReference
Acetohydroxamic acid (AHA)CompetitiveForms a complex with the nickel ions in the metallo-center. frontiersin.org
BaicalinNon-competitiveInteracts with Cys321 on the mobile flap. frontiersin.org
Gold(III) ComplexesNon-competitive/IrreversibleBind to the conserved triad αCys322/αHis323/αMet367, blocking the movement of the mobile flap. nih.gov
Acacia nilotica extractCompetitiveBinds to the active site. mdpi.com
Calotropis procera extractMixed-typeAffects both enzyme-substrate binding and catalysis. mdpi.com

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. brieflands.com The structural features of this compound derivatives, particularly the phenyl ring, make them potential candidates for tyrosinase inhibition.

The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. nih.gov A primary mechanism of inhibition for many compounds is the chelation of these copper ions. nih.gov The inhibition kinetics of tyrosinase inhibitors can be classified as:

Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-tyrosine or L-DOPA) for binding to the active site.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding.

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency. mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. brieflands.com

Structure-activity relationship (SAR) studies have revealed several key features for potent tyrosinase inhibition:

Hydroxylation of the Phenyl Ring: The presence and position of hydroxyl groups on a phenyl ring are crucial. For example, 4-substituted resorcinol (B1680541) derivatives are potent inhibitors. The ability to mimic the structure of tyrosine allows these compounds to bind effectively to the active site.

Chalcone and Cinnamic Acid Scaffolds: Compounds containing these structures, which are related to the phenylacrylonitrile core, often exhibit significant tyrosinase inhibitory activity. mdpi.com For instance, cinnamic acid-eugenol esters have been shown to be potent, reversible mixed-type inhibitors. mdpi.com

Pi-Pi Interactions: Interactions between the aromatic rings of the inhibitor and conserved histidine residues (e.g., His367) in the active site are important for binding. mdpi.com

Polar Interactions: Hydrogen bonding with residues such as Asn364, Glu345, and Glu203 also contributes to the binding of inhibitors. mdpi.com

Inhibitor/Analog TypeIC50 ValueInhibition TypeReference
Cinnamic acid–eugenol ester (c27)3.07 ± 0.26 μMReversible mixed-type mdpi.com
Kojic Acid (Reference)14.15 ± 0.46 μMCompetitive mdpi.com
Curcuminoid Analogue (12)8.3 µMNon-competitive mdpi.com
Curcuminoid Analogue (17)9.4 µMMixed-I type mdpi.com
Physalis alkekengi extract0.09 mg/mLMixed-type brieflands.com

Topoisomerase II and tubulin are two important targets in cancer chemotherapy. nih.gov Topoisomerase II is an enzyme that alters DNA topology to manage DNA supercoiling, while tubulin is the protein subunit of microtubules, which are essential for cell division. The ability of a single molecule to inhibit both targets presents a promising strategy for developing potent anticancer agents. acs.org

Topoisomerase II Inhibition: The mechanism of topoisomerase II inhibitors typically involves the stabilization of a transient enzyme-DNA covalent complex, known as the cleavage complex. aacrjournals.org This leads to the accumulation of DNA double-strand breaks, which triggers apoptosis. nih.gov Azatoxin (B154769), for example, is a synthetic molecule that was designed as a topoisomerase II inhibitor and induces protein-linked DNA single- and double-strand breaks. gustaveroussy.fr

Tubulin Inhibition: Tubulin inhibitors interfere with microtubule dynamics, either by promoting polymerization (stabilizers) or by inhibiting it (destabilizers). nih.gov This disruption of the microtubule network impairs the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis. nih.gov

Dual Inhibition: Some compounds have been shown to possess dual inhibitory activity. For instance, the α-carboline derivative YCH337 inhibits microtubule polymerization by binding to the colchicine (B1669291) site and also inhibits topoisomerase II. nih.gov Similarly, azatoxin was found to inhibit both tubulin polymerization and topoisomerase II, with its anti-tubulin activity being more prominent at lower concentrations and topoisomerase II inhibition at higher concentrations. gustaveroussy.fr This dual-targeting approach can enhance apoptotic effects and potentially overcome drug resistance mechanisms that affect single-target agents. nih.govnih.gov The structural features required for such dual activity are complex and often involve a scaffold that can adopt conformations suitable for binding to both the DNA-binding site of topoisomerase II and a site on the tubulin dimer.

The interaction between an enzyme and a small molecule inhibitor can be described by various binding models, which are fundamental to understanding the mechanism of inhibition and for the rational design of drugs. acs.org Beyond direct interaction at the active (orthosteric) site, allosteric modulation represents a more nuanced mechanism of enzyme regulation.

Enzyme-Ligand Binding Models: Computational methods like molecular docking and ligand-homology modeling are used to predict and analyze the binding of ligands to enzymes. acs.org These models help in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the enzyme-inhibitor complex. nih.gov The principle that similar protein binding sites bind similar ligands is a cornerstone of these approaches. acs.org

Allosteric Modulation: Allosteric modulation occurs when a ligand (an allosteric modulator) binds to a site on the enzyme that is topographically distinct from the active site (the allosteric site). nih.gov This binding induces a conformational change in the enzyme that alters the properties of the active site, thereby modulating the enzyme's activity. rsc.org Allosteric modulators can be:

Positive Allosteric Modulators (PAMs): Enhance the enzyme's activity or its affinity for the substrate.

Negative Allosteric Modulators (NAMs): Decrease the enzyme's activity or substrate affinity.

Neutral Allosteric Modulators: Bind to the allosteric site without affecting enzyme activity but can block the binding of other modulators.

Allosteric modulation offers several advantages in drug design, including higher specificity, as allosteric sites are generally less conserved across enzyme families than active sites. nih.gov This mechanism has been identified for several of the enzymes discussed:

AChE: In addition to the peripheral anionic site, which acts as an allosteric site, new allosteric sites have been discovered that can bind inhibitors noncompetitively. nih.govrsc.orgnih.gov

Urease: The mobile flap covering the active site can be considered an allosteric site, as binding to it can regulate enzyme activity. nih.gov Some flavonoids have been suggested to bind to allosteric sites on urease. nih.gov

Tyrosinase: Some inhibitors have been shown to bind to allosteric sites on tyrosinase. nih.gov

Triphenylacrylonitrile (TPE) derivatives, which share the acrylonitrile core, have been shown to inhibit Protein Kinase C (PKC) through different mechanisms depending on their structure. Derivatives with diethylaminoethoxy side chains act as competitive inhibitors with respect to phosphatidylserine (B164497) (a PKC activator), suggesting interaction with the regulatory domain. In contrast, a trihydroxylated derivative acts as a non-competitive inhibitor, suggesting interaction with the catalytic site. nih.gov This highlights how modifications to the core acrylonitrile structure can lead to different modes of enzyme inhibition, including allosteric modulation.

Target Deconvolution and Biochemical Pathway Analysis

The process of target deconvolution, which is essential for identifying the molecular targets of active compounds and understanding their mechanism of action, has not been specifically documented for this compound derivatives. Consequently, the biochemical pathways modulated by these compounds remain unelucidated. While general techniques for target identification in phenotypic screening are well-established, their application to this particular class of compounds has not been reported.

For some broader categories of amino alcohol acrylonitriles, research has pointed towards the Aryl Hydrocarbon Receptor (AhR) pathway. Certain dichlorinated phenylacrylonitriles have been identified as AhR ligands that can initiate translocation of the AhR to the nucleus, leading to the expression of target genes like CYP1A1. This suggests a potential, though unconfirmed, avenue for investigation for derivatives of this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Systematic Structure-Activity Relationship (SAR) studies focused on the mechanistic elucidation of this compound derivatives are not comprehensively available. SAR studies are fundamental to understanding how chemical modifications to a core structure influence biological activity and to optimize lead compounds.

Applications in Advanced Organic Synthesis and Material Science

Role as Versatile Synthetic Building Blocks

The strategic placement of amino and nitrile functional groups in 3-Amino-2-methyl-3-phenyl-acrylonitrile makes it an ideal starting material for the synthesis of various heterocyclic and polycyclic compounds through diverse cyclization and multicomponent reactions.

Precursors for Nitrogen-Containing Heterocyclic Frameworks

The enamine and nitrile moieties within this compound are key to its utility in synthesizing a range of nitrogen-containing heterocycles. These frameworks are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the reaction of enaminonitriles with various reagents. A general approach involves the condensation of an enaminonitrile with a compound containing a reactive C-N-C fragment, such as amidines or guanidines. While direct examples utilizing this compound are not extensively detailed in readily available literature, the known reactivity of β-enaminonitriles suggests its potential in forming substituted pyrimidines by reacting with appropriate amidine synthons. The reaction typically proceeds via an initial nucleophilic attack of the enamine nitrogen followed by cyclization and aromatization. researchgate.netrsc.org The temperature of the reaction can be a critical factor in controlling the outcome of such condensations. rsc.org

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. chim.itbeilstein-journals.orgrsc.org this compound, as an enaminonitrile, can be envisioned to react with hydrazine. The reaction would likely proceed through the nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization to form a 3-amino-4-methyl-5-phenylpyrazole derivative. The regioselectivity of such reactions with substituted hydrazines can be a key consideration. chim.it

Pyrroles: The construction of the pyrrole (B145914) ring can be achieved through various synthetic strategies. While specific examples with this compound are not prominent, the general reactivity of enamines suggests potential pathways. For instance, a reaction with α-haloketones could lead to the formation of substituted pyrroles via an initial N-alkylation followed by intramolecular cyclization and dehydration.

Pyran Derivatives: Fused pyran derivatives, such as pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, are often synthesized through multicomponent reactions. nih.govacs.org These reactions typically involve an aldehyde, a malononitrile (B47326) or a derivative, and an active methylene (B1212753) compound like a pyrazolone (B3327878) or a barbituric acid derivative. The role of the enaminonitrile in these syntheses would be as a pre-formed component that could potentially react with other substrates to build the pyran ring fused to another heterocycle.

Benzothiazoles: The synthesis of 2-substituted benzothiazoles commonly involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, nitriles, or their derivatives. mdpi.comorganic-chemistry.orgnih.govresearchgate.netresearchgate.net The nitrile group in this compound could potentially react with 2-aminothiophenol under appropriate conditions, likely involving an initial nucleophilic attack of the thiol group followed by cyclization and elimination of ammonia (B1221849), to yield a 2-(1-methyl-2-phenylvinyl)benzothiazole derivative.

Construction of Fused Polycyclic Systems

The ability of this compound to participate in annulation reactions makes it a valuable precursor for the synthesis of more complex fused polycyclic systems.

Pyrrolo[3,2-d]pyrimidines: The synthesis of the pyrrolo[3,2-d]pyrimidine core often starts from a substituted pyrrole. acs.orgnih.govrsc.org An appropriately functionalized pyrrole, which could potentially be derived from this compound, can undergo further reactions to construct the fused pyrimidine ring. For instance, a 2-amino-3-cyanopyrrole derivative can be treated with reagents like formamide (B127407) or urea (B33335) to build the pyrimidine ring.

Benzo[f]chromenes: Benzo[f]chromene derivatives are typically synthesized through the reaction of β-naphthol with an activated alkene, such as a benzylidenemalononitrile, often in the presence of a catalyst. researchgate.netnih.govresearchgate.net While not a direct application of this compound itself, this highlights a related class of reactions where activated acrylonitriles are key building blocks for these fused systems.

Intermediates for Complex Natural Product Synthesis

Enaminonitriles are recognized as versatile intermediates in the synthesis of natural products due to their multiple reactive sites. nih.govuni-mainz.deresearchgate.net They can serve as precursors to various heterocyclic systems that form the core of many alkaloids and other biologically active molecules. The specific application of this compound in the total synthesis of a complex natural product is not widely documented in the reviewed literature, but its potential as a building block for constructing key heterocyclic fragments remains a plausible area for exploration in synthetic organic chemistry.

Contribution to Advanced Material Science Precursors

The presence of a polymerizable double bond and functional groups like the amino and nitrile groups in this compound suggests its potential as a monomer or precursor for the development of advanced materials with tailored properties.

Role in Polymer Chemistry and Advanced Polymer Synthesis

The acrylonitrile (B1666552) moiety in this compound makes it a candidate for polymerization reactions. Acrylonitrile itself is a key monomer in the production of commercially important polymers like polyacrylonitrile (B21495) (PAN) and its copolymers such as styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (B11656) (ABS). cmu.eduwebofjournals.comwikipedia.org The incorporation of the amino and phenyl groups could impart unique properties to the resulting polymers.

Polymerization Technique Potential Application with this compound Resulting Polymer Properties
Free Radical PolymerizationCopolymerization with other vinyl monomers (e.g., styrene, methyl methacrylate).Enhanced thermal stability, altered solubility, sites for cross-linking.
Anionic PolymerizationPotential for controlled polymerization to create block copolymers.Well-defined polymer architectures with functional blocks.
Post-polymerization ModificationThe amino group can be modified to introduce other functionalities.Polymers with tailored properties for specific applications.

Precursors for Functional Materials Development

The unique combination of functional groups in this compound makes it a potential precursor for a variety of functional materials.

The enaminonitrile structure is a known chromophore and could be incorporated into dyes or organic pigments. The presence of both donor (amino) and acceptor (nitrile) groups on a conjugated system suggests potential for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).

Furthermore, the amino group can be used to graft the molecule onto surfaces or nanoparticles, creating functionalized materials for applications in catalysis, sensing, or as stationary phases in chromatography. The development of such materials would depend on the ability to selectively react one of the functional groups while preserving the others for the desired application.

Future Perspectives in 3 Amino 2 Methyl 3 Phenyl Acrylonitrile Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of substituted acrylonitriles, including 3-Amino-2-methyl-3-phenyl-acrylonitrile, stands to benefit significantly from the development of innovative catalytic systems. Current research in organic synthesis emphasizes the use of organocatalysts and metal catalysts to achieve higher yields, greater selectivity, and more environmentally friendly reaction conditions.

Future research will likely focus on designing catalysts specifically tailored for the synthesis of this compound and its derivatives. This could involve the use of chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for pharmacological applications. For instance, recyclable chiral amide-based organocatalysts have shown success in the asymmetric Strecker reaction, yielding α-aminonitriles with high enantiomeric excess. mdpi.com The application of such catalysts to the synthesis of this compound could provide a direct route to specific stereoisomers.

Furthermore, the use of iodine or L-proline as catalysts in one-pot, multi-component reactions has proven effective for the synthesis of related amino-quinoline-carbonitrile derivatives. chemijournal.com These methods offer advantages such as shorter reaction times and higher yields, and their adaptation for the synthesis of this compound could represent a significant step forward. The development of heterogeneous catalysts, such as those anchored on solid supports, could also enhance the efficiency and sustainability of the synthesis by allowing for easy separation and reuse of the catalyst. mdpi.com

Table 1: Potential Catalytic Systems for this compound Synthesis

Catalyst TypePotential AdvantagesRelevant Research
Chiral OrganocatalystsHigh enantioselectivity, metal-free synthesis.Recyclable chiral amide-based catalysts for asymmetric Strecker reactions. mdpi.com
L-proline/IodineMild reaction conditions, high yields, one-pot synthesis.Synthesis of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives. chemijournal.com
Heterogeneous CatalystsEasy catalyst recovery and reuse, improved sustainability.Quinine thiourea (B124793) organocatalyst anchored on SBA-15 for enantioselective Strecker reaction. mdpi.com
Piperidine (B6355638)Simple, efficient, and mild conditions for Knoevenagel condensation.Synthesis of 2-(benzothiazole)-3-phenyl acrylonitrile (B1666552) derivatives. researchgate.net

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

The chemical structure of this compound, featuring an amino group, a nitrile group, and a phenyl ring attached to a C=C double bond, suggests a rich and varied reactivity that is yet to be fully explored. Future research is expected to uncover novel reaction pathways and synthetic transformations involving this versatile molecule.

One promising area of exploration is the participation of this compound in cycloaddition reactions. The electron-rich double bond and the nitrile group could act as dienophiles or dipolarophiles in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions. uchicago.edu These reactions would allow for the rapid construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Furthermore, the amino and nitrile groups are amenable to a wide range of functionalization reactions. The amino group can be acylated, alkylated, or used to form Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would provide access to a diverse library of derivatives with potentially new biological activities. Research into the domino reactions of related compounds, such as the alkali-promoted Michael addition and lactonization of (ortho-hydroxymethyl)aryl glycine (B1666218) derivatives with acrylonitrile, provides a template for exploring similar cascade reactions with this compound. royalsocietypublishing.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from drug discovery to materials science. nih.govaragen.comnih.gov The application of these computational tools to the study of this compound holds immense potential for accelerating research and discovery.

In addition to compound design, AI can be used to predict reaction outcomes and elucidate reaction mechanisms. researchgate.net By analyzing vast amounts of reaction data, ML models can identify the optimal conditions for the synthesis of this compound and its derivatives, leading to improved yields and selectivity. nih.gov Furthermore, computational chemistry combined with AI can be used to model the transition states of reactions, providing insights into the underlying mechanisms that are often difficult to obtain through experimental methods alone.

Table 2: Applications of AI and Machine Learning in this compound Research

Application AreaAI/ML TechniquePotential Impact
Compound DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of novel derivatives with enhanced biological activity and desirable ADMET properties. aragen.com
Activity PredictionQuantitative Structure-Activity Relationship (QSAR) models, Deep LearningPrediction of biological targets and pharmacological effects of new compounds. nih.gov
Synthesis PlanningRetrosynthesis prediction algorithmsIdentification of efficient and novel synthetic routes. researchgate.net
Mechanistic ElucidationDensity Functional Theory (DFT) combined with MLPrediction of reaction pathways and transition state energies to understand reaction mechanisms. mdpi.com

Advanced Biological Mechanistic Elucidation via Omics Technologies

Understanding the biological mechanisms of action of a compound is crucial for its development as a therapeutic agent. The "omics" technologies, including proteomics and metabolomics, provide a system-wide view of the molecular changes that occur in a biological system upon treatment with a compound, offering a powerful approach to elucidate the mechanism of action of this compound.

Proteomics, the large-scale study of proteins, can be used to identify the direct protein targets of this compound. Techniques such as thermal proteome profiling (TPP) and degradome analysis can reveal which proteins in a cell are stabilized or destabilized upon binding to the compound, providing strong evidence for direct interaction. researchgate.netbiorxiv.org By identifying the protein targets, researchers can begin to understand the signaling pathways and cellular processes that are modulated by the compound.

Metabolomics, the comprehensive analysis of metabolites in a biological sample, can provide a snapshot of the metabolic state of a cell or organism after treatment with this compound. Alterations in the levels of specific metabolites, such as amino acids or lipids, can indicate which metabolic pathways are affected by the compound. nih.govnih.govresearchgate.netmdpi.com This information can help to identify the mechanism of action and can also reveal potential biomarkers for monitoring the compound's effects in preclinical and clinical studies. For example, metabolomic profiling has been used to identify alterations in amino acid and carnitine metabolism in disease models, providing insights into pathogenesis and potential therapeutic targets. nih.govnih.govresearchgate.net Similar approaches could be applied to understand the biological impact of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Amino-2-methyl-3-phenyl-acrylonitrile, and how can reaction parameters (catalyst, solvent, temperature) be optimized to enhance yield and purity?

  • Methodological Answer : Palladium-catalyzed coupling reactions are widely used for synthesizing acrylonitrile derivatives. For example, Pd(OAc)₂ with tri(oo-tolyl)phosphine as a ligand in the presence of acrylonitrile and tetrabutylammonium chloride has been effective for analogous compounds, yielding 89% under optimized conditions . Key parameters include:

  • Catalyst-to-ligand ratio : A 1:2 molar ratio of Pd(OAc)₂ to phosphine ligand ensures stability and activity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions performed at 80–100°C minimize side products.
  • Stoichiometry : A 1:1.5 ratio of aryl halide to acrylonitrile maximizes conversion.

Q. Which spectroscopic techniques (e.g., NMR, HRMS) are most effective for characterizing the structural and stereochemical properties of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Assign signals to distinguish E/ZE/Z isomers. For example, in a related compound, the EE-isomer showed a vinyl proton doublet at J=16.5 HzJ = 16.5\ \text{Hz}, while the ZZ-isomer exhibited J=12.1 HzJ = 12.1\ \text{Hz} . Splitting patterns and coupling constants are critical for stereochemical analysis.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+[M+H]^+) with <5 ppm mass accuracy. Discrepancies >0.0004 Da suggest impurities or incorrect assignments .
  • IR spectroscopy : The nitrile stretch (2200 cm1\sim2200\ \text{cm}^{-1}) confirms cyano-group retention during synthesis.

Q. What chromatographic or recrystallization strategies are recommended for separating and quantifying Z/EZ/E isomers in acrylonitrile derivatives like this compound?

  • Methodological Answer :

  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50). For a similar derivative, this resolved Z/EZ/E isomers with a 3.13:1 ratio .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) separate isomers based on polarity differences.
  • Recrystallization : Ethyl acetate/hexane mixtures selectively crystallize the major isomer. Monitor purity via 1^1H NMR integration of diagnostic peaks (e.g., vinyl protons).

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be adapted to improve stereoselectivity in the synthesis of amino-substituted acrylonitrile derivatives?

  • Methodological Answer :

  • Ligand design : Bulky ligands (e.g., tri(oo-tolyl)phosphine) favor steric control over isomer formation. In one study, this increased the EE-isomer ratio to 75% .
  • Additives : Tetrabutylammonium chloride enhances ionic strength, stabilizing transition states for selective pathways.
  • Microwave-assisted synthesis : Reduced reaction time (30–60 minutes vs. 24 hours) minimizes isomer equilibration, preserving stereoselectivity .

Q. What methodologies are employed to resolve contradictions in reported reaction yields or isomer ratios for acrylonitrile derivatives, and what factors should be systematically evaluated?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions under identical conditions (catalyst batch, solvent purity). For example, trace moisture in DMF can deactivate Pd catalysts, reducing yields by 15–20% .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediate decomposition.
  • Statistical analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, ligand ratio) causing yield discrepancies .

Q. In designing structure-activity relationship studies, how do variations in substituent groups (e.g., methyl, phenyl) influence the electronic and reactive properties of acrylonitrile derivatives, as evidenced by spectroscopic data?

  • Methodological Answer :

  • Electron-donating groups (e.g., -NH₂) : Increase electron density at the nitrile group, shifting 13^13C NMR signals upfield (e.g., δ 118.9 ppm for cyano carbons in amino-substituted derivatives vs. δ 123.2 ppm in non-amino analogs) .
  • Steric effects : Bulky substituents (e.g., phenyl) reduce rotational freedom, stabilizing EE-isomers. For example, 3-phenyl derivatives showed 85% EE-selectivity vs. 60% for methyl-substituted analogs .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends. Substituents lowering LUMO energy enhance electrophilicity, facilitating nucleophilic additions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.